molecular formula C8H9Br2NO2 B6600007 Methyl 4-(bromomethyl)picolinate hydrobromide CAS No. 2089377-32-0

Methyl 4-(bromomethyl)picolinate hydrobromide

Cat. No.: B6600007
CAS No.: 2089377-32-0
M. Wt: 310.97 g/mol
InChI Key: PPIZSEBHGRIVIC-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)picolinate hydrobromide is a chemical compound with the molecular formula C8H9Br2NO2. It is a derivative of picolinic acid and is characterized by the presence of a bromomethyl group attached to the pyridine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromomethyl)picolinate hydrobromide typically involves the bromination of methyl picolinate. One common method starts with methyl 4-picolinate, which is then treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, the use of sodium borohydride as a reducing agent in methanol can provide a safer and more scalable approach compared to lithium aluminum hydride .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)picolinate hydrobromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a picolinamide derivative.

Scientific Research Applications

Methyl 4-(bromomethyl)picolinate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(bromomethyl)picolinate hydrobromide involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(chloromethyl)picolinate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Methyl 4-(iodomethyl)picolinate: Contains an iodomethyl group, which can be more reactive due to the larger atomic radius of iodine.

    Methyl 4-(hydroxymethyl)picolinate: Features a hydroxymethyl group, making it less reactive in nucleophilic substitution reactions.

Uniqueness

Methyl 4-(bromomethyl)picolinate hydrobromide is unique due to the presence of the bromomethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, suitable for a wide range of applications.

Properties

IUPAC Name

methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIZSEBHGRIVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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